molecular formula C25H20D5NO2 B1162270 JWH 019 N-(5-hydroxyhexyl) metabolite-d5

JWH 019 N-(5-hydroxyhexyl) metabolite-d5

Cat. No.: B1162270
M. Wt: 376.5
InChI Key: OMWLYFDUQMJPOS-IHUSPWCGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

JWH 019 N-(5-hydroxyhexyl) metabolite-d5 contains five deuterium atoms at the 2, 4, 5, 6, and 7 positions. It is intended for use as an internal standard for the quantification of acetyl norfentanyl by GC- or LC-mass spectrometry. This compound contains five deuterium atoms at the 2, 4, 5, 6, and 7 positions. It is intended for use as an internal standard for the quantification of acetyl norfentanyl by GC- or LC-mass spectrometry. Cannabimimetic indoles, including certain JWH compounds, have been identified in herbal blends. JWH 018, a potent agonist of both the central cannabinoid (CB1) receptor and peripheral cannabinoid (CB2) receptor, has been found in many herbal blends and has been regulated in the United States and other countries. Studies indicate that JWH 018 is rapidly metabolized by the liver and that certain metabolites can be identified in the urine. JWH 019 is nearly identical to JWH 018 in structure and activity at both CB receptors. JWH 019 N-(5-hydroxyhexyl) metabolite is an expected metabolite of JWH 019, detectable both in serum and urine. Its biological activities have not been evaluated.

Properties

Molecular Formula

C25H20D5NO2

Molecular Weight

376.5

InChI

InChI=1S/C25H25NO2/c1-18(27)9-6-7-16-26-17-23(21-13-4-5-15-24(21)26)25(28)22-14-8-11-19-10-2-3-12-20(19)22/h2-5,8,10-15,17-18,27H,6-7,9,16H2,1H3/i4D,5D,13D,15D,17D

InChI Key

OMWLYFDUQMJPOS-IHUSPWCGSA-N

SMILES

O=C(C1=C([2H])N(CCCCC(O)C)C2=C1C([2H])=C([2H])C([2H])=C2[2H])C3=CC=CC4=C3C=CC=C4

Synonyms

(1-(5-hydroxyhexyl)-1H-indol-3-yl-2,4,5,6,7-d5)(naphthalen-1-yl)methanone

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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